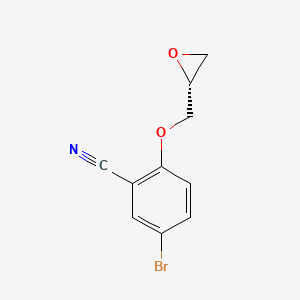
(R)-5-bromo-2-(oxiran-2-ylmethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a bromine atom, an oxirane ring, and a benzonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE typically involves the following steps:
Epoxidation: Formation of the oxirane ring through the reaction of an alkene with an oxidizing agent.
Nitrile Formation: Introduction of the nitrile group via a suitable nitrile precursor.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which ®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-(OXIRAN-2-YLMETHOXY)BENZONITRILE: Lacks the bromine atom but has similar reactivity due to the presence of the oxirane ring and nitrile group.
4-ACETOXYBENZOIC ACID: Contains an acetoxy group instead of the oxirane ring, leading to different reactivity and applications.
Uniqueness
®-4-BROMO-2-(OXIRAN-2-YLMETHOXY)BENZONITRILE is unique due to the combination of the bromine atom, oxirane ring, and nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-3,9H,5-6H2/t9-/m1/s1 |
InChI Key |
SNVRRCJCGUBIEX-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](O1)COC2=C(C=C(C=C2)Br)C#N |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















